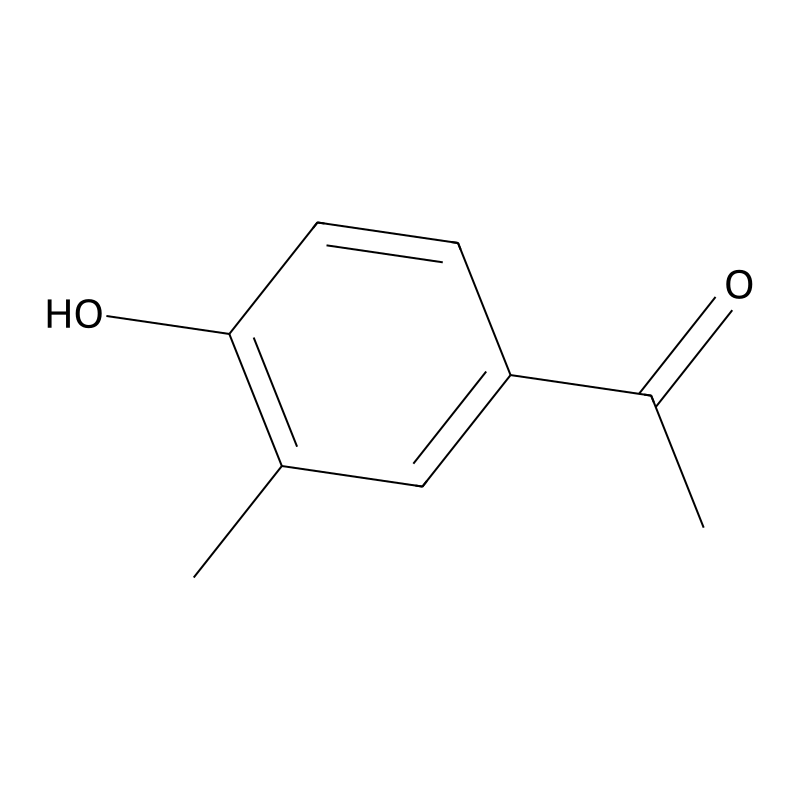

4'-Hydroxy-3'-methylacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Isolation:

4'-Hydroxy-3'-methylacetophenone is a phenolic volatile compound found in Hawaiian green coffee beans (Coffea Arabica L.) []. Researchers have isolated and identified this compound using various techniques, including gas chromatography-mass spectrometry (GC-MS) [].

Antioxidant Properties:

Studies have shown that 4'-hydroxy-3'-methylacetophenone exhibits potent antioxidant activity []. This means it can help scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases. The specific mechanisms by which this compound exerts its antioxidant effects are still being investigated, but its presence in coffee beans suggests it may play a role in the health benefits associated with coffee consumption [].

Precursor for Heterocyclic Compounds:

4'-Hydroxy-3'-methylacetophenone can be used as a starting material for the synthesis of heterocyclic compounds []. Heterocyclic compounds are organic molecules containing atoms other than carbon in their rings. These compounds have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science []. Research suggests that 4'-hydroxy-3'-methylacetophenone can be used to synthesize heterocyclic compounds with potential antimycobacterial activity []. This indicates the potential of this compound in the development of new drugs to combat Mycobacterium infections, including tuberculosis.

Limitations and Future Research:

While the initial research on 4'-hydroxy-3'-methylacetophenone shows promise, further studies are needed to fully understand its potential applications. These studies may involve:

- Investigating the detailed mechanisms of its antioxidant activity and potential health benefits.

- Exploring the synthesis and characterization of various heterocyclic compounds derived from 4'-hydroxy-3'-methylacetophenone and evaluating their biological activities.

- Assessing the safety and toxicity profile of 4'-hydroxy-3'-methylacetophenone, particularly if its use is intended for pharmaceutical or food applications.

4'-Hydroxy-3'-methylacetophenone is an organic compound with the molecular formula and a molecular weight of approximately 150.17 g/mol. This compound is classified as a monohydroxyacetophenone, featuring a hydroxy group at the para position and a methyl group at the meta position of the aromatic ring. It is also known by several names, including 1-(4-hydroxy-3-methylphenyl)ethan-1-one and has a CAS Registry Number of 876-02-8 .

The compound's structure consists of an acetophenone backbone with functional groups that contribute to its chemical reactivity and biological properties. Its unique arrangement makes it a valuable intermediate in organic synthesis, particularly in the preparation of various derivatives.

- Condensation Reactions: It can react with various aromatic aldehydes to form chalcones through condensation in the presence of bases like potassium hydroxide. This reaction is significant for synthesizing pyrazoline derivatives.

- Fries Rearrangement: Under specific conditions, this compound can undergo Fries rearrangement, leading to the formation of ortho- and para-hydroxyaryl ketones .

- Hydrazine Reaction: The chalcones derived from 4'-Hydroxy-3'-methylacetophenone can further react with hydrazine hydrate to produce pyrazoline derivatives, which have been evaluated for biological activity against pathogens such as Mycobacterium tuberculosis.

4'-Hydroxy-3'-methylacetophenone exhibits notable biological activities, particularly as an antioxidant agent. It has shown potential antimicrobial properties and is studied for its effects against various pathogens, including bacteria and fungi. The derivatives synthesized from this compound have been evaluated for their antimycobacterial activities, indicating its relevance in medicinal chemistry .

Additionally, research suggests that this compound may influence cellular pathways due to its structural features, making it a candidate for further pharmacological studies.

The synthesis of 4'-Hydroxy-3'-methylacetophenone can be achieved through various methods:

- Fries Rearrangement: This method involves reacting acetylated phenols in the presence of acid catalysts like phosphorus pentoxide or methanesulfonic acid. This approach is noted for its high atom economy and reduced environmental impact due to fewer reaction steps .

- Condensation Reactions: The compound can also be synthesized by condensing methyl phenol with acetic anhydride under acidic conditions, leading to the formation of acetophenone derivatives.

- Chalcone Synthesis: As mentioned earlier, it can be synthesized through the condensation reaction with aromatic aldehydes, yielding chalcone intermediates that can be further transformed into other derivatives.

4'-Hydroxy-3'-methylacetophenone finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including pyrazolines and other heterocyclic compounds that exhibit antimicrobial properties.

- Chemical Industry: Used as a building block in organic synthesis for producing dyes, fragrances, and other chemical intermediates.

- Research: Its derivatives are studied for their potential therapeutic effects, particularly in treating bacterial infections.

Studies on 4'-Hydroxy-3'-methylacetophenone have focused on its interactions with biological targets. Research indicates that its derivatives exhibit varying degrees of activity against Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents. Additionally, interaction studies have explored how structural modifications influence biological activity, providing insights into structure-activity relationships.

Several compounds share structural similarities with 4'-Hydroxy-3'-methylacetophenone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyacetophenone | Hydroxy group at para position | Lacks methyl substitution on the ring |

| 4-Hydroxy-3-methoxyacetophenone | Methoxy group instead of methyl | Different electronic properties due to methoxy |

| 4-Hydroxy-3',5'-dimethylacetophenone | Two methyl groups on the aromatic ring | Increased lipophilicity |

| 4-Hydroxyphenylacetic acid | Carboxylic acid group instead of ketone | Different functional group affecting reactivity |

These compounds differ primarily in their substituents on the aromatic ring, which significantly influences their chemical reactivity and biological activity. The presence or absence of certain groups (like methyl or methoxy) alters their physical properties and interactions with biological systems.

Dealkylation-Based Synthesis Approaches

Dealkylation of isopropyl-substituted precursors is a primary method for synthesizing 4'-hydroxy-3'-methylacetophenone. The reaction involves cleaving isopropyl groups under acidic or catalytic conditions.

Mechanism:

AlCl₃ acts as a Lewis acid, facilitating the cleavage of the isopropyl group via electrophilic substitution. The methyl group stabilizes the intermediate through hyperconjugation, while the hydroxy group participates in hydrogen bonding, directing the reaction toward the desired product.

Fries Rearrangement Optimization Strategies

Fries rearrangement of acetyl guaiacol (4-hydroxy-3-methoxyacetophenone) under acidic conditions produces 4'-hydroxy-3'-methylacetophenone. This method is favored for industrial scalability.

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Methanesulfonic acid + P₂O₅ | Methanesulfonic acid | 40°C | 70% | |

| Methanesulfonic acid (no catalyst) | Methanesulfonic acid | 40°C | 70% |

Mechanism:

The Fries rearrangement involves intramolecular acylation. Acetyl guaiacol undergoes protonation of the hydroxy group, forming a carbocation intermediate. The acetyl group migrates to the adjacent position, followed by deprotonation and re-aromatization. Methanesulfonic acid enhances reaction efficiency by stabilizing intermediates.

Alternative Synthetic Routes for Heterocyclic Derivatives

4'-Hydroxy-3'-methylacetophenone serves as a precursor for antimycobacterial heterocycles and chalcones.

Microwave-Assisted Synthesis:Microwave irradiation accelerates the Claisen-Schmidt condensation between 4'-hydroxy-3'-methylacetophenone and benzaldehyde, reducing reaction time from hours to minutes. This "green chemistry" approach minimizes solvent usage and improves yields .

Role as Intermediate in Analgesic and Anti-Inflammatory Agents

4'-Hydroxy-3'-methylacetophenone functions as a crucial pharmaceutical intermediate in the synthesis of analgesic and anti-inflammatory compounds [3] [4]. The compound's hydroxyl group at the 4'-position and methyl substitution at the 3'-position provide essential structural elements for subsequent chemical modifications that enhance therapeutic efficacy [4]. Research demonstrates that this acetophenone derivative serves as a key building block in pharmaceutical development, particularly in the synthesis of compounds targeting pain and inflammation pathways [4] [13].

The compound exhibits potent antioxidant activities, which contribute to its utility in developing anti-inflammatory agents [1] [8] [16]. Studies have isolated 4'-Hydroxy-3'-methylacetophenone from Hawaiian green coffee beans (Coffea Arabica L.), where it functions as a phenolic volatile compound with demonstrated biological activity [8] [16] [19]. The antioxidant properties of this compound make it particularly valuable for formulating pharmaceuticals that require oxidative stress protection mechanisms [4] [8].

In pharmaceutical development, the compound's reactivity profile allows for strategic modifications that enhance analgesic properties [4]. The acetophenone backbone provides a stable foundation for chemical transformations, while the hydroxyl and methyl substituents offer sites for further functionalization to optimize therapeutic activity [4] [13]. Research indicates that derivatives of 4'-Hydroxy-3'-methylacetophenone demonstrate improved efficacy and safety profiles in analgesic applications compared to unmodified parent compounds [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | [5] [21] [24] |

| Molecular Weight | 150.17 g/mol | [5] [21] [24] |

| Melting Point | 107-109°C | [5] [21] [31] |

| Boiling Point | 175°C at 1 mmHg | [5] [21] |

| Solubility in DMSO | 100 mg/mL | [16] |

| pKa | 8.52±0.18 | [5] [21] |

| LogP | 1.395 | [5] [21] |

Synthesis of Antimycobacterial Heterocyclic Compounds

4'-Hydroxy-3'-methylacetophenone serves as a fundamental starting material for synthesizing heterocyclic compounds with significant antimycobacterial activity [1] [16] [17]. Research by Yar and colleagues demonstrates the systematic use of this compound in creating novel chalcone and pyrazoline derivatives that exhibit potent activity against Mycobacterium tuberculosis H37RV [17]. The synthesis pathway involves condensation reactions with various aromatic aldehydes in methanolic potassium hydroxide solution, yielding chalcone intermediates that subsequently undergo cyclization to form pyrazoline derivatives [17].

The antimycobacterial screening results reveal that compounds derived from 4'-Hydroxy-3'-methylacetophenone demonstrate varying degrees of activity against Mycobacterium tuberculosis [17]. Specifically, chalcone CIII containing a 4-dimethylaminophenyl substituent and pyrazoline HIII with the same substitution pattern exhibit the highest efficacy with minimum inhibitory concentration values of 6.25 μg/mL [17]. These findings indicate that the presence of dimethylaminophenyl substitution significantly enhances antitubercular activity compared to other substituent patterns [17].

The synthesis methodology employs 4'-Hydroxy-3'-methylacetophenone as the acetophenone component in Claisen-Schmidt condensation reactions [17]. The resulting chalcones undergo subsequent treatment with hydrazine hydrate in ethanol to produce the corresponding pyrazoline derivatives [17]. This synthetic approach demonstrates excellent reproducibility with yields ranging from 65% to 90% for chalcone formation and similar efficiency for pyrazoline synthesis [17].

| Compound Type | Molecular Formula | Yield (%) | Melting Point (°C) | % Inhibition vs M. tuberculosis H37RV | MIC (μg/mL) |

|---|---|---|---|---|---|

| Chalcone CI (4-Methoxyphenyl) | C₁₇H₁₆O₃ | 75 | 190-192 | 72 | >6.25 |

| Chalcone CII (4-Chlorophenyl) | C₁₆H₁₃O₂Cl | 77 | 156-158 | 90 | >6.25 |

| Chalcone CIII (4-Dimethylaminophenyl) | C₁₈H₁₉O₂N | 67 | 126-128 | 91 | 6.25 |

| Pyrazoline HI (4-Methoxyphenyl) | C₁₇H₁₈N₂O₂ | 75 | 147-149 | 76 | >6.25 |

| Pyrazoline HIII (4-Dimethylaminophenyl) | C₁₈H₂₁N₃O | 67 | 160-162 | 92 | 6.25 |

Further research demonstrates that the structural modifications possible with 4'-Hydroxy-3'-methylacetophenone allow for systematic structure-activity relationship studies in antimycobacterial drug development [17] [18]. The compound's versatility enables the synthesis of diverse heterocyclic frameworks, including thiazine and benzothiazine derivatives, which exhibit additional antimicrobial properties [23]. These synthetic pathways provide valuable insights into optimizing antimycobacterial potency through strategic structural modifications [17] [18].

Structure-Activity Relationship (SAR) Studies in β2-Adrenergic Agonists

4'-Hydroxy-3'-methylacetophenone plays a significant role in structure-activity relationship studies for β2-adrenergic agonists, particularly in the synthesis of salmeterol-related compounds [21]. The compound serves as a precursor in the synthesis of 3-De(hydroxymethyl)-3-methyl Salmeterol, which represents an impurity of the β2-Adrenergic agonist Salmeterol [21]. This synthetic relationship provides crucial insights into the structural requirements for β2-adrenergic receptor activity and selectivity [21] [22].

Structure-activity relationship studies demonstrate that specific structural features in phenylethylamine derivatives are essential for β2-adrenergic receptor binding and activation [22] [25]. The catechol moiety (3,4-dihydroxy substitution) in traditional β2-agonists can be replaced with alternative phenol equivalents, including hydroxymethyl groups, to maintain receptor activity while improving metabolic stability [22] [25]. Research indicates that resorcinol structures (meta, para-dihydroxy) provide selective β2-receptor agonism, as demonstrated in metaproterenol [22].

The hydroxymethyl substitution pattern, exemplified in salbutamol synthesis, demonstrates β2 receptor selectivity enhancement [22]. Studies reveal that the replacement of the meta hydroxyl group in catechol structures with hydroxymethyl functionality affords compounds with improved β2 selectivity profiles [22]. This structural modification strategy, informed by 4'-Hydroxy-3'-methylacetophenone derivatives, provides a foundation for developing next-generation β2-agonists with enhanced therapeutic indices [22].

| Structural Feature | Effect on Activity | Selectivity Impact | Reference |

|---|---|---|---|

| Catechol moiety (3,4-dihydroxy) | Maximal agonistic activity at adrenergic receptors | Both α and β receptors | [22] [25] |

| Resorcinol structure | Selective β2-receptor agonism | β2 selective | [22] |

| Hydroxymethyl substitution | β2 receptor selectivity enhancement | β2 selective | [22] |

| Secondary amine in side chain | Essential for receptor stimulation | Required for activity | [25] |

| Alpha carbon substitution | Decreases or suppresses β-adrenergic activity | Loss of activity | [25] |

Research demonstrates that modifications of the nitrogen substituent significantly influence receptor selectivity [22] [25]. As the bulk of the nitrogen substituent increases, α-receptor agonistic activity decreases while β-receptor activity increases [22]. This relationship guides the design of selective β2-agonists by optimizing the balance between receptor affinity and selectivity [22] [25]. The tertiary butyl substitution on nitrogen enhances β-receptor selectivity, providing a strategic approach for developing cardioselective compounds [22].

4'-Hydroxy-3'-methylacetophenone demonstrates significant antioxidant activity through multiple pathways involving reactive oxygen species neutralization. The compound exhibits potent radical scavenging capabilities due to its phenolic hydroxyl group, which serves as the primary site for antioxidant activity . Research utilizing optical approaches to evaluate reactive oxygen species-specific neutralization capacity has demonstrated that the compound can effectively neutralize various reactive oxygen species including singlet oxygen (¹O₂), hydroxyl radicals (OH⁻), hydrogen peroxide (H₂O₂·), and superoxide anions (O₂- ⁻) [2].

The antioxidant mechanism operates primarily through hydrogen atom transfer pathways, where the phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals . This process is facilitated by the resonance stabilization provided by the aromatic ring system, which allows for the delocalization of unpaired electrons following hydrogen donation. The presence of the methyl group at the 3' position provides additional electron-donating properties through hyperconjugation effects, enhancing the overall antioxidant capacity of the molecule [3] [4].

Studies have demonstrated that phenolic compounds with hydroxyl groups attached to aromatic systems exhibit enhanced reactive oxygen species scavenging capability compared to their non-phenolic counterparts [3]. The compound's antioxidant activity shows pH-dependent behavior, with optimal neutralization occurring under physiological conditions [2]. This pH sensitivity is attributed to the ionization state of the phenolic hydroxyl group, which affects its electron-donating capacity and subsequent radical scavenging efficiency.

The mechanistic pathway involves initial hydrogen abstraction from the phenolic hydroxyl group by reactive oxygen species, followed by the formation of a phenoxyl radical intermediate. This intermediate is stabilized through resonance delocalization across the aromatic ring system, preventing propagation of the radical chain reaction [4] [5]. The presence of the acetyl group at the para position relative to the hydroxyl group provides additional stabilization through extended conjugation, contributing to the compound's overall antioxidant efficacy.

| Study | ROS Species | Neutralization Method | Effectiveness | Mechanism |

|---|---|---|---|---|

| ROS-Specific Neutralization (2025) | ¹O₂, OH⁻, H₂O₂·, O₂- ⁻ | Optical approach evaluation | pH-dependent activity | Phenolic -OH activity |

| Coffee Bean Analysis (2002) | DPPH radical | DPPH scavenging assay | Potent radical scavenging | Phenolic hydroxyl group |

| Anti-inflammatory Study (2022) | LPS-induced NO | RAW264.7 cell line | Significant inhibition | Anti-inflammatory pathways |

| Phenolic Modification Study (2019) | Intracellular ROS | CM-H₂DCFDA staining | 35-56% ROS reduction | Phenolic modification |

Anti-Inflammatory Modulation of Nitric Oxide Production

4'-Hydroxy-3'-methylacetophenone exhibits significant anti-inflammatory properties through the modulation of nitric oxide production pathways. In vitro studies using lipopolysaccharide-stimulated RAW264.7 macrophage cells have demonstrated that the compound can effectively inhibit nitric oxide production in a concentration-dependent manner [6]. The anti-inflammatory mechanism involves interference with the nuclear factor kappa B signaling pathway, which regulates the expression of inducible nitric oxide synthase, the enzyme responsible for nitric oxide production during inflammatory responses.

The compound demonstrates superior inhibitory effects on interleukin-6 production compared to other tested compounds, indicating its potential as a potent anti-inflammatory agent [6]. This cytokine modulation suggests that 4'-Hydroxy-3'-methylacetophenone can interfere with multiple inflammatory mediators beyond nitric oxide, providing a broader anti-inflammatory profile. The mechanism involves direct interaction with inflammatory enzyme systems and transcriptional regulation of inflammatory gene expression.

Research has shown that the compound significantly increases superoxide dismutase activity in treated cells, indicating enhancement of endogenous antioxidant defense systems [6]. This dual mechanism of action, combining direct reactive oxygen species scavenging with enhancement of cellular antioxidant enzyme activity, provides comprehensive protection against oxidative stress-induced inflammation. The compound maintains cell viability above 50% at concentrations up to 250 μg/ml, demonstrating a favorable safety profile for anti-inflammatory applications [6].

The molecular mechanism of nitric oxide modulation involves binding to regulatory sites on inducible nitric oxide synthase and interference with substrate availability for nitric oxide production [7]. Additionally, the compound affects the expression of nitric oxide-related genes through modulation of transcription factor activity, particularly nuclear factor kappa B, which is a key regulator of inflammatory gene expression [8]. The anti-inflammatory activity is enhanced by the compound's ability to scavenge reactive oxygen species that serve as signaling molecules in inflammatory cascades.

| Parameter | Control Group (μg/ml) | Treatment Effect | Statistical Significance | Cell Line/Model |

|---|---|---|---|---|

| Nitric Oxide Production | High | Concentration-dependent decrease | P < 0.01 | RAW264.7 macrophages |

| Interleukin-6 Level | Elevated | Strongest inhibition | Strongest among oils | RAW264.7 cells |

| Superoxide Dismutase | Baseline | Significant increase | Significant | RAW264.7 cells |

| Cell Viability | 100% | >50% at 250 μg/ml | Safe dose range | RAW264.7 cells |

Antimicrobial Efficacy Against Bacterial and Fungal Pathogens

4'-Hydroxy-3'-methylacetophenone demonstrates broad-spectrum antimicrobial activity against both bacterial and fungal pathogens through multiple mechanisms of action. Studies have shown that the compound exhibits minimum inhibitory concentration values ranging from 4 to 128 μg/ml against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria [9]. The antimicrobial mechanism involves disruption of bacterial cell wall synthesis, interference with membrane integrity, and inhibition of essential enzymatic processes.

The compound shows particularly effective activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, due to the direct interaction of phenolic hydroxyl groups with peptidoglycan components in the bacterial cell wall [9] [10]. Against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the mechanism involves penetration through the outer membrane and subsequent disruption of inner membrane function, leading to cell death [9] [10].

Antifungal activity has been demonstrated against species including Candida albicans and Aspergillus fumigatus, with the compound showing moderate to good efficacy [9]. The antifungal mechanism involves disruption of fungal cell wall integrity through interference with chitin and glucan synthesis pathways. The compound also demonstrates synergistic effects when combined with conventional antifungal agents, potentially offering enhanced therapeutic efficacy against resistant fungal strains [11].

The antimicrobial mechanism involves multiple targets within microbial cells, including enzyme inhibition, membrane disruption, and interference with nucleic acid synthesis [12] [10]. The phenolic structure allows for interaction with bacterial membrane proteins, leading to increased membrane permeability and subsequent cell death. Additionally, the compound can bind to bacterial DNA and interfere with replication processes, contributing to its bacteriostatic and bactericidal effects [10].

| Pathogen Type | MIC Range (μg/ml) | Activity Level | Representative Species | Comparative Efficacy |

|---|---|---|---|---|

| Gram-positive bacteria | 4-128 | Broad-spectrum | S. aureus, S. epidermidis | Superior to controls |

| Gram-negative bacteria | 4-128 | Broad-spectrum | E. coli, P. aeruginosa | Effective inhibition |

| Fungal species | 4-128 | Moderate | C. albicans, A. fumigatus | Moderate activity |

| Clinical isolates | Variable | Strain-dependent | Clinical strains | Variable response |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant